1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is a chemical compound with the molecular formula C11H15Cl2NO2S It is characterized by the presence of a chloro group, a chlorobenzyl group, and an ethylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide typically involves the reaction of 3-chlorobenzyl chloride with ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-chlorobenzyl chloride} + \text{ethylmethanesulfonamide} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-n-(3-chlorobenzyl)-n-isopropylmethanesulfonamide
- 1-Chloro-n-(3-chlorobenzyl)-n-methylmethanesulfonamide
Uniqueness
1-Chloro-n-(3-chlorobenzyl)-n-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13Cl2NO2S |
---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1-chloro-N-[(3-chlorophenyl)methyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-13(16(14,15)8-11)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
RGAYMLGHLIUWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.